2-{[(3-nitrophenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-{[(3-nitrophenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione is a compound that belongs to the class of isoindoline-1,3-dione derivatives. The structure of this compound includes an isoindole core, which is a common motif in many bioactive molecules .
Preparation Methods
The synthesis of 2-{[(3-nitrophenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione typically involves the condensation of phthalic anhydride with a primary amine, followed by further functionalization . One common method involves the reaction of 3-nitroaniline with phthalic anhydride in the presence of a suitable catalyst under reflux conditions . The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired isoindole-1,3-dione derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and more efficient catalysts .
Chemical Reactions Analysis
2-{[(3-nitrophenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, nitric acid, and halogens . The major products formed from these reactions depend on the specific conditions and reagents used but can include various substituted isoindole derivatives .
Scientific Research Applications
2-{[(3-nitrophenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{[(3-nitrophenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Similar compounds to 2-{[(3-nitrophenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione include other isoindoline-1,3-dione derivatives, such as thalidomide, lenalidomide, and pomalidomide . These compounds share a common isoindole core but differ in their substituents, which can significantly affect their biological activities and applications . For example, thalidomide is known for its immunomodulatory and anti-inflammatory properties, while lenalidomide and pomalidomide are used in the treatment of multiple myeloma . The unique structural features of this compound, such as the presence of a nitro group, contribute to its distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C15H11N3O4 |
---|---|
Molecular Weight |
297.26 g/mol |
IUPAC Name |
2-[(3-nitroanilino)methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C15H11N3O4/c19-14-12-6-1-2-7-13(12)15(20)17(14)9-16-10-4-3-5-11(8-10)18(21)22/h1-8,16H,9H2 |
InChI Key |
GIGNYFQSNSNEPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CNC3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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